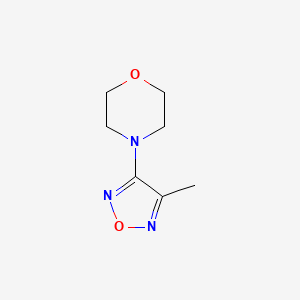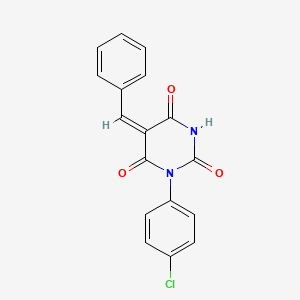![molecular formula C19H22N2O4S B5234166 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ML352 and has been the subject of numerous studies due to its unique chemical structure and potential therapeutic benefits. In
作用机制
The mechanism of action of ML352 involves its ability to bind to specific target proteins, including enzymes and receptors. The binding of ML352 to these proteins can result in the inhibition or activation of their biological functions, leading to various physiological effects. The exact mechanism of action of ML352 is still being studied, and further research is needed to fully understand its biological activity.
Biochemical and Physiological Effects:
ML352 has been shown to have various biochemical and physiological effects, depending on the specific target proteins it binds to. In cancer cells, ML352 has been shown to inhibit cell division and induce apoptosis, leading to the death of cancer cells. In neuronal cells, ML352 has been shown to modulate neurotransmitter release and protect against oxidative stress. In addition, ML352 has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic benefits in various disease conditions.
实验室实验的优点和局限性
ML352 has several advantages for lab experiments, including its high purity, stability, and specificity for target proteins. However, there are also limitations to its use, including its high cost, limited availability, and potential toxicity at high concentrations. In addition, further research is needed to fully understand the safety and efficacy of ML352 in various experimental conditions.
未来方向
There are several future directions for research on ML352, including the development of new analogs with improved biological activity and the exploration of its potential therapeutic benefits in various disease conditions. In addition, further research is needed to fully understand the mechanism of action of ML352 and its interactions with other biomolecules. Finally, the potential applications of ML352 in drug discovery and personalized medicine should be further explored, with the goal of developing new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, ML352 is a unique chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of ML352 and its applications in drug discovery and personalized medicine.
合成方法
The synthesis of ML352 involves several steps, including the reaction of indoline with 4-methoxybenzyl chloride, followed by acetylation and sulfonation. The resulting compound is then purified through various methods, including recrystallization and column chromatography. The purity and yield of the final product can be determined through various analytical techniques, including NMR spectroscopy and HPLC.
科学研究应用
ML352 has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, ML352 has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes involved in cell division. In neuroscience, ML352 has been studied for its potential neuroprotective effects and its ability to modulate certain neurotransmitters. In drug discovery, ML352 has been used as a lead compound for the development of new drugs with similar chemical structures and biological activities.
属性
IUPAC Name |
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(22)21-12-10-16-13-18(7-8-19(16)21)26(23,24)20-11-9-15-3-5-17(25-2)6-4-15/h3-8,13,20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMTHBLHNVKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)
